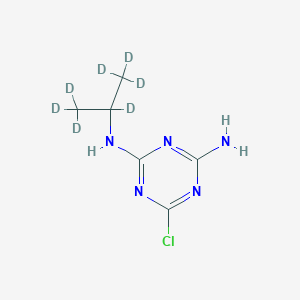

2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine

Descripción general

Descripción

2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine, also known as 6-chloro-4-isopropyl-d7-amino-triazine-2-amino, is a nitrogen-containing heterocyclic compound. It is a colorless solid that is soluble in organic solvents and is used in organic synthesis. This compound has a variety of applications in the scientific research field, including drug synthesis, medicinal chemistry, and materials science.

Aplicaciones Científicas De Investigación

Detection in Natural Water Samples

Desethylatrazine-d7, as a metabolite of atrazine, has been used in the fabrication of photonic-based molecularly imprinted polymers (MIPs). These MIPs are used for monitoring atrazine and its metabolites in natural water samples . This application is particularly important for environmental monitoring and ensuring the safety of water resources .

Isotope Analysis in Groundwater

The compound has been used in the carbon and nitrogen isotope analysis of atrazine and its metabolites at sub-microgram per liter concentrations in natural groundwater samples . This application provides valuable information about the environmental degradation of organic micropollutants .

Residual Determination in the Environment

Desethylatrazine-d7 is also used in the residual determination of atrazine in the environment . This is critical for maintaining sustainable agricultural development and ensuring the safety of the environment .

Study of Degradation Pathways

The compound-specific isotope analysis (CSIA) of Desethylatrazine-d7 can provide insights into the degradation pathways of atrazine . This can help in understanding the environmental fate of such pollutants .

Source Identification

The isotope ratios of Desethylatrazine-d7 can serve as characteristic fingerprints, helping in the source identification of the compound . This is particularly useful in environmental studies for tracing the origin of pollutants .

Development of Sensors

Desethylatrazine-d7 can be used in the development of sensors for the detection of pesticides in natural water . This can contribute to the improvement of water quality monitoring systems .

Mecanismo De Acción

Target of Action

It’s parent compound, atrazine, is known to modify the growth, enzymatic processes, and photosynthesis in plants .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

The parent compound, atrazine, is known to affect several biochemical pathways in plants and aquatic fauna .

Pharmacokinetics

Desethylatrazine-d7, being a deuterium-labeled compound, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The parent compound, atrazine, is known to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Action Environment

The parent compound, atrazine, is a major pollutant of soil and water ecosystems due to its long half-life, low adsorption in soils, and moderate aqueous solubility .

Propiedades

IUPAC Name |

6-chloro-2-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFIQKMSFGDCQ-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

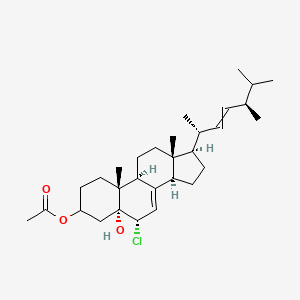

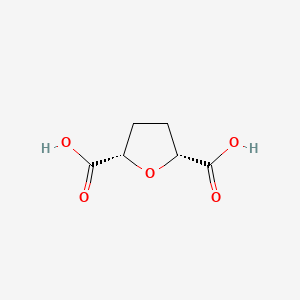

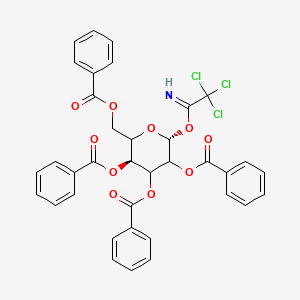

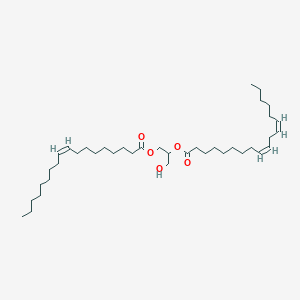

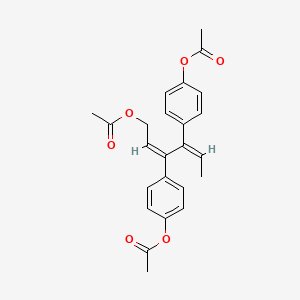

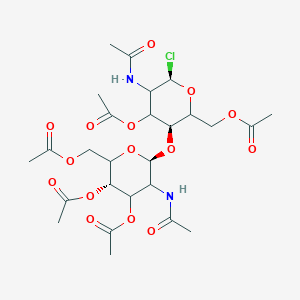

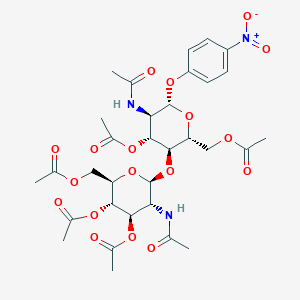

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)